

Levemopamil Hydrochloride: Application Notes and Protocols for Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: Levemopamil hydrochloride

Cat. No.: B1663246

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These application notes provide a comprehensive guide for the use of **Levemopamil hydrochloride** in patch clamp electrophysiology studies. Levemopamil is a calcium channel blocker and a 5-HT₂ antagonist.^[1] As a derivative of verapamil, its mechanism of action is primarily understood through the lens of its parent compound's effects on voltage-gated calcium channels. This document outlines its mechanism of action, provides detailed protocols for its application in patch clamp experiments, and presents expected quantitative data based on studies of the closely related compound, verapamil.

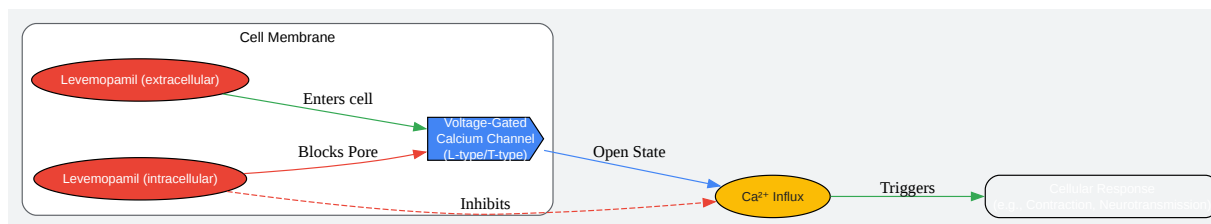
Mechanism of Action

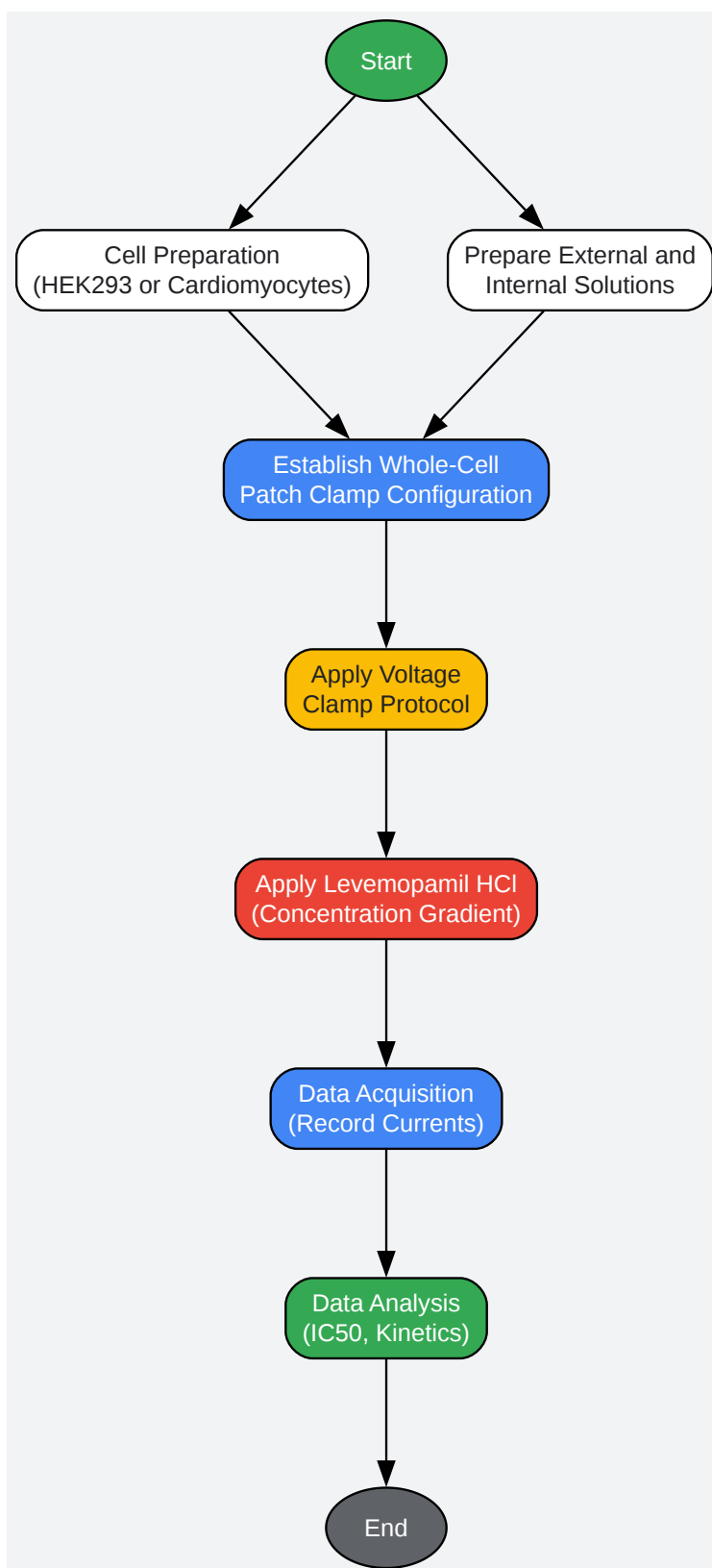
Levemopamil, like its parent compound verapamil, is a phenylalkylamine that primarily targets L-type and, to a lesser extent, T-type voltage-gated calcium channels.^{[2][3]} The blockade of these channels is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states compared to the resting state. This results in a more pronounced block at more depolarized membrane potentials and with higher frequencies of channel activation.

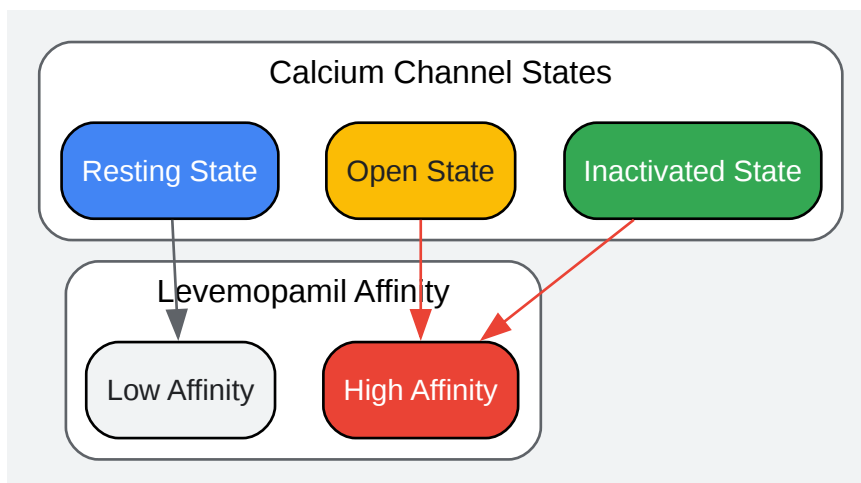
The primary mechanism of action involves the intracellular blockade of the calcium channel pore. This inhibition of calcium influx across the cell membrane leads to a reduction in

intracellular calcium concentration, which in turn modulates a variety of cellular processes, including muscle contraction, hormone secretion, and gene expression.[4]

Signaling Pathway of Levemopamil Action







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